

In Vitro Activity of SPI-112: A Technical Guide

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Compound of Interest		
Compound Name:	SPI-112	
Cat. No.:	B1682163	Get Quote

This technical guide provides an in-depth overview of the in vitro activity of **SPI-112**, a potent inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

SPI-112 has been identified as a direct and competitive inhibitor of the Shp2 protein tyrosine phosphatase.[1][2][3] However, a significant limitation of **SPI-112** is its lack of cell permeability, which has led to the development of cell-permeable analogs such as **SPI-112**Me for cellular-level investigations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity of **SPI-112**.

Table 1: Inhibitory Activity of **SPI-112** against Shp2

Parameter	Value	Notes
IC50	1.0 μΜ	Concentration required for 50% inhibition of Shp2 PTP activity in vitro.[1]
Ki	0.8 μΜ	Inhibition constant, indicating competitive inhibition.[4]



Table 2: Binding Kinetics of SPI-112 to Shp2

Parameter	Value	Unit	Method
KD	1.30 ± 0.14	μМ	Surface Plasmon Resonance (SPR)
Ka	2.24 x 104	M-1s-1	Surface Plasmon Resonance (SPR)
Kd	0.029	s-1	Surface Plasmon Resonance (SPR)

Data from SPR binding assay indicates a 1:1 stoichiometric binding of SPI-112 to Shp2.[1]

Experimental Protocols In Vitro Shp2 PTP Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

Materials:

- Recombinant GST-Shp2 PTP protein (enzyme)
- DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (substrate)
- SPI-112 (inhibitor)
- Assay buffer

Procedure:

- The recombinant GST-Shp2 PTP enzyme is incubated with varying concentrations of SPI-112.
- The enzymatic reaction is initiated by the addition of the substrate, DiFMUP.



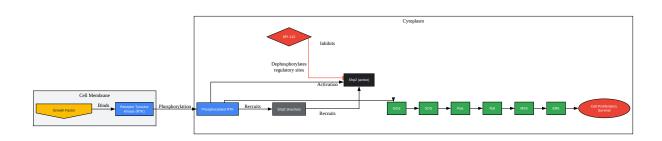
- The phosphatase activity of Shp2 leads to the dephosphorylation of DiFMUP, resulting in a fluorescent product.
- The fluorescence is measured over time to determine the reaction rate.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence of **SPI-112** to the control (no inhibitor).
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mechanism of Action and Signaling Pathway

SPI-112 acts as a competitive inhibitor of the Shp2 phosphatase.[2][3] Computational modeling suggests that **SPI-112** binds to the catalytic pocket of Shp2. The phenyl carboxylic acid moiety of **SPI-112** mimics a phosphotyrosine residue, forming crucial hydrogen bonds with Gly-464 and Arg-465 within the P-loop of the enzyme.[1] This binding prevents the natural substrate from accessing the catalytic site, thereby inhibiting the phosphatase activity of Shp2.

Shp2 is a key signaling node downstream of various receptor tyrosine kinases (RTKs). Its inhibition by **SPI-112** can disrupt multiple signaling pathways, including the RAS/MAPK pathway, which is frequently hyperactivated in cancer.





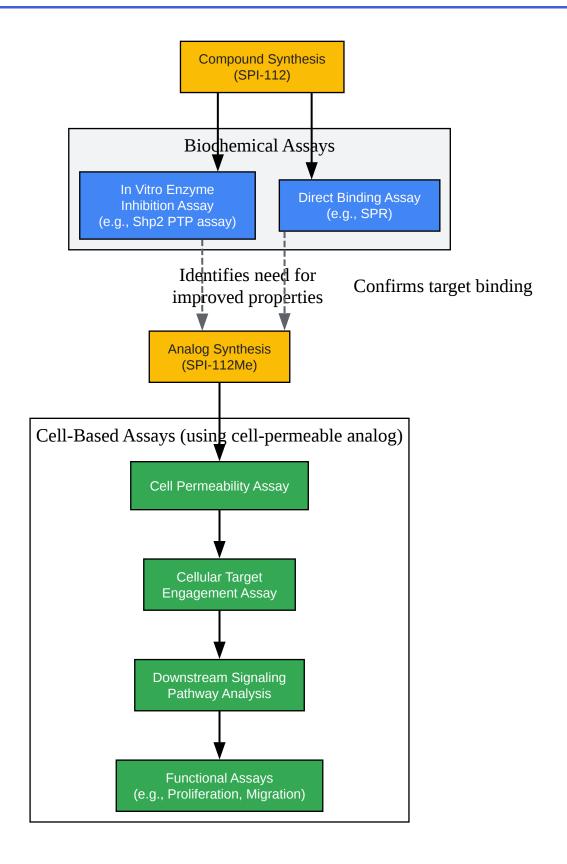
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Caption: Mechanism of SPI-112 action on the Shp2 signaling pathway.

Experimental Workflow

The general workflow for evaluating the in vitro activity of a small molecule inhibitor like **SPI-112** is depicted below.





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Caption: General workflow for the in vitro evaluation of SPI-112 and its analogs.



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